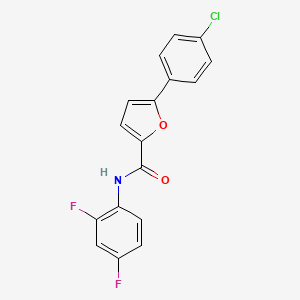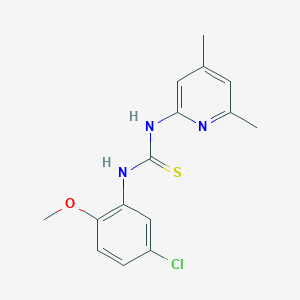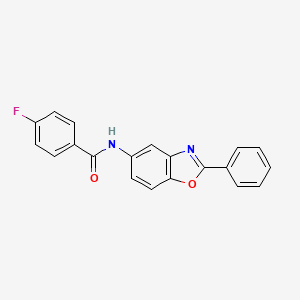
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMS belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.
作用机制
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is complex and involves multiple molecular targets. This compound exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX, 5-lipoxygenase, and activating AMP-activated protein kinase, as mentioned earlier. In addition, this compound has been shown to inhibit the activity of other enzymes, such as carbonic anhydrase II and IV, which are involved in various physiological processes, including acid-base balance, respiration, and bone remodeling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. This compound has been shown to reduce the proliferation and migration of cancer cells, improve insulin sensitivity and glucose tolerance, and reduce inflammation. This compound has also been shown to have antioxidant and anti-angiogenic effects, which may contribute to its therapeutic potential in various diseases.
实验室实验的优点和局限性
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also commercially available, which makes it easily accessible for research purposes. However, this compound has some limitations, including its high cost and potential toxicity at high doses.
未来方向
There are several future directions for N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide research, including its potential therapeutic applications in other diseases, such as neurodegenerative diseases, cardiovascular diseases, and infectious diseases. This compound may also be used as a tool compound to study the molecular mechanisms of carbonic anhydrase IX, 5-lipoxygenase, and AMP-activated protein kinase. In addition, this compound may be modified to improve its pharmacological properties, such as its potency, selectivity, and bioavailability.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase IX, 5-lipoxygenase, and activating AMP-activated protein kinase. This compound has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, including its high cost and potential toxicity. There are several future directions for this compound research, including its potential therapeutic applications in other diseases and modification to improve its pharmacological properties.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction yields this compound as a white solid, which can be purified by recrystallization. The chemical structure of this compound is shown in Figure 1.
科学研究应用
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. This compound exerts its anti-cancer effects by inhibiting the activity of a protein called carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. This compound exerts its anti-diabetic effects by activating a protein called AMP-activated protein kinase, which plays a critical role in regulating glucose and lipid metabolism.
In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. This compound exerts its anti-inflammatory effects by inhibiting the activity of an enzyme called 5-lipoxygenase, which is involved in the production of inflammatory mediators.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-7-11(4-6-14(9)20-2)21(18,19)17-10-3-5-13(16)12(15)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPGLWHANFNYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)

![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)

![2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B5800302.png)


![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5800382.png)